Methyl 4-methyl-2-oxo-2H-pyran-6-acetate
Description
Methyl 4-methyl-2-oxo-2H-pyran-6-acetate is a derivative of α-pyrone, a six-membered lactone ring with a ketone group at position 2 and a methyl-substituted acetate moiety at position 4. The ethyl variant has a molecular formula of C₁₀H₁₂O₄, a molecular weight of 196.20 g/mol, and a polar surface area of 52.6 Ų . The methyl ester differs only in the ester group (methyl vs. ethyl), which marginally reduces its molecular weight and slightly alters physicochemical properties such as solubility and lipophilicity.
Properties
CAS No. |
70007-84-0 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 2-(4-methyl-6-oxopyran-2-yl)acetate |
InChI |
InChI=1S/C9H10O4/c1-6-3-7(5-8(10)12-2)13-9(11)4-6/h3-4H,5H2,1-2H3 |
InChI Key |
SPTMYNISHYLZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=C1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Reagents :
- 4-Methyl-2-Oxo-2H-Pyran-6-Carboxylic Acid
- Methanol
- Sulfuric Acid (as catalyst)
- Temperature : Typically between 60–80°C
- Duration : 3–5 hours
- Solvent : Methanol (also acts as a reagent)
Mechanism:
- Activation of the carboxylic acid by protonation.
- Nucleophilic attack by methanol on the carbonyl carbon.
- Elimination of water to form the ester.
Yield and Purity:
The reaction typically yields high-purity methyl 4-methyl-2-oxo-2H-pyran-6-acetate (>90%) after purification via recrystallization or distillation.
Transesterification
An alternative method involves transesterification of ethyl 4-methyl-2-oxo-2H-pyran-6-acetate using methanol as the alcohol source. This method is advantageous for converting ethyl esters into methyl esters.
Reaction Conditions:
- Reagents :
- Ethyl 4-Methyl-2-Oxo-2H-Pyran-6-Acetate
- Methanol
- Sodium Methoxide (as catalyst)
Procedure:
- Ethyl ester reacts with methanol in the presence of sodium methoxide.
- The ethyl group is replaced by a methyl group, forming this compound.
Advantages:
This method is efficient and avoids the use of strong acids, making it suitable for sensitive substrates.
Direct Acetylation
This method involves acetylation of 4-methylpyranone derivatives using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Reaction Conditions:
- Reagents :
- 4-Methylpyranone derivatives
- Acetic Anhydride or Acetyl Chloride
- Pyridine (as base)
Procedure:
- The hydroxyl group at position six is acetylated using acetic anhydride.
- The reaction is carried out under reflux conditions for several hours.
Yield:
The yield depends on the efficiency of acetylation but typically ranges from 70–85%.
Comparative Analysis of Methods
| Method | Key Reagents | Catalyst | Yield (%) | Advantages |
|---|---|---|---|---|
| Esterification | Methanol, Carboxylic Acid | Sulfuric Acid | >90 | High yield and purity |
| Transesterification | Ethyl Ester, Methanol | Sodium Methoxide | ~85 | Avoids strong acids |
| Direct Acetylation | Acetic Anhydride, Pyranone Derivatives | Pyridine | ~80 | Suitable for hydroxyl derivatives |
Experimental Notes
Monitoring Progress :
Thin Layer Chromatography (TLC) can be used to monitor reaction progress by observing changes in Rf values.Purification :
Crystallization or distillation under reduced pressure ensures removal of impurities and enhances product purity.Safety Considerations : Proper handling of acidic catalysts and solvents like methanol is essential due to their corrosive and flammable nature.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxo-2H-pyran-6-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
Methyl 4-methyl-2-oxo-2H-pyran-6-acetate serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through different chemical reactions:
- Knoevenagel Condensation : This reaction can be utilized to synthesize a variety of pyran derivatives by reacting this compound with aldehydes or ketones under basic conditions. The resulting products have applications in pharmaceuticals and agrochemicals .
- Michael Addition : The compound can undergo Michael addition reactions, which are crucial for forming complex molecular architectures. This is particularly useful in synthesizing compounds with biological activity .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, certain synthesized derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .
- Antimicrobial Activity : Compounds derived from this compound have been tested for antimicrobial efficacy. Some derivatives exhibit substantial activity against bacteria and fungi, making them candidates for further development into antimicrobial agents .
Pharmaceutical Applications
The compound's unique structure and reactivity profile make it a candidate for drug development:
- Drug Design : this compound is being explored for its potential as a lead compound in drug design. Its derivatives are being evaluated for their ability to inhibit specific biological targets, such as enzymes involved in cancer progression or infection mechanisms .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-oxo-2H-pyran-6-acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Ethyl 4-Methyl-2-Oxo-2H-Pyran-6-Acetate (CAS 70007-83-9)
- Structural Similarities : Both compounds share the 4-methyl-2-oxo-2H-pyran core, critical for their reactivity and interactions.
- Key Differences : The ethyl ester has a longer alkyl chain, resulting in a higher XLogP3 value (0.9) compared to the methyl ester (estimated ~0.6–0.7) . This difference influences solubility, with the methyl ester likely being more hydrophilic.
- Applications : The ethyl variant is widely used as an intermediate in synthesizing heterocyclic compounds and pharmaceuticals, suggesting similar utility for the methyl analog .
4-Methoxy-α-Pyrone Derivatives
- Example: (4-Methoxy-6-oxo-6H-pyran-2-yl)-3,5-dimethyloct-6-enoic acid (Compound 10 in ).
- Comparison : The methoxy group at position 4 enhances electron density on the pyrone ring, increasing stability and altering reactivity compared to the methyl-substituted acetate in the target compound. NMR data for such analogs show distinct side-chain signals (e.g., methyl triplets vs. doublets), highlighting structural divergence .
Ethyl 2-(3-Acetyl-6-Methyl-2-Oxo-2H-Pyran-4-Yloxy)Acetate
- Structure : Features an acetyl group at position 3 and an ethoxyacetate side chain.
- Reactivity : The acetyl group facilitates nucleophilic attacks, making this compound a versatile precursor for coumarins and other bioactive molecules . In contrast, the methyl/ethyl acetate groups in the target compound may prioritize ester hydrolysis or transesterification reactions.
6-Phenyloxane-2,4-Dione
- Structure : A dihydro-2H-pyran-2,4-dione derivative with a phenyl substituent.
- Key Contrasts : The fused benzene ring introduces aromaticity and planar rigidity, absent in the target compound. Such structural differences significantly impact applications; phenyl-substituted pyrans are often explored for photochemical properties .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Notes:
- The methyl ester’s lower molecular weight and XLogP3 suggest enhanced aqueous solubility compared to its ethyl counterpart.
- Methoxy and phenyl substituents increase lipophilicity and alter electronic profiles, affecting binding affinities in biological systems .
Q & A
Q. Methodology :
- Condensation approach : React ethyl acetoacetate with methyl vinyl ketone in the presence of a base (e.g., potassium carbonate) under reflux conditions. Cyclization is achieved via acid catalysis, followed by purification via crystallization or flash chromatography .
- Derivatization from dehydroacetic acid : Use dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) as a precursor. React with ethyl oxalyl chloride under anhydrous conditions, followed by esterification to yield the target compound .
Q. Key Considerations :
- Base selection (e.g., K₂CO₃ vs. NaH) impacts reaction kinetics and byproduct formation.
- Purification via chromatography is critical for removing unreacted intermediates, especially in multi-step syntheses .
How is X-ray crystallography employed to confirm the molecular structure of this compound?
Q. Methodology :
Q. Advanced Tip :
- For twinned crystals, use the HKLF5 format in SHELXL to handle overlapping reflections and improve R-factor convergence .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste disposal : Segregate organic waste containing this compound and store in labeled containers. Collaborate with licensed hazardous waste disposal services to ensure compliance with environmental regulations .
Q. Critical Note :
- Avoid inhalation of fine powders; use N95 masks during solid handling.
How can researchers resolve discrepancies in crystallographic data refinement for this compound?
Q. Methodology :
Q. Advanced Strategy :
- Cross-validate refined structures with DFT-calculated geometries (e.g., Gaussian09) to detect bond-length/angle outliers .
What strategies optimize reaction yields in large-scale synthesis of this compound?
Q. Methodology :
- Catalyst optimization : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction rates and reduce side-product formation .
- Solvent selection : Use acetonitrile instead of ethanol for higher dielectric constant, improving cyclization efficiency .
Q. Advanced Tip :
- Employ flow chemistry for continuous production, reducing batch-to-batch variability .
How can computational modeling address discrepancies between predicted and experimental structural data?
Q. Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare calculated bond lengths/angles with SC-XRD data to identify steric or electronic effects .
- Mercury analysis : Overlay experimental and computational structures to visualize deviations (>0.05 Å suggests conformational flexibility or crystal packing effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
